![molecular formula C12H17ClN2O3S B3372808 2-chloro-N-(4-{[isopropyl(methyl)amino]sulfonyl}phenyl)acetamide CAS No. 929973-49-9](/img/structure/B3372808.png)
2-chloro-N-(4-{[isopropyl(methyl)amino]sulfonyl}phenyl)acetamide
Overview
Description
2-chloro-N-(4-{[isopropyl(methyl)amino]sulfonyl}phenyl)acetamide is a chemical compound with the molecular formula C12H17ClN2O3S and a molecular weight of 304.79 . It is a specialty product used for proteomics research .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The predicted melting point is 198.55°C, and the predicted boiling point is 469.92°C . The compound has a predicted density of approximately 1.3 g/cm3 and a predicted refractive index of 1.57 .
Scientific Research Applications
Anti-Inflammatory Activity
This compound has been synthesized and its in vitro anti-inflammatory activity has been evaluated. The results indicated that it exhibited superior activity compared to the standard, ibuprofen .
Antitumor Activity
Studies on coumarin derivatives have demonstrated their antitumor effects . This suggests that our compound, which is a derivative of coumarin, may also have potential antitumor applications.
Anti-HIV Activity
Coumarin derivatives have also shown anti-HIV effects . This opens up the possibility of using our compound in the research and treatment of HIV.
Antibacterial and Antifungal Activity
The antibacterial and antifungal activities of coumarin derivatives have been well-documented . This implies that our compound could be used in the development of new antibacterial and antifungal agents.
Anticoagulant Activity
Coumarin derivatives have been found to have anticoagulant effects, specifically as inhibitors of the enzyme VKOR (vitamin K epoxide reductase) . This suggests potential applications of our compound in the treatment of blood clotting disorders.
Triglyceride-Lowering Activity
Coumarin derivatives have been found to have triglyceride-lowering effects . This suggests that our compound could be used in the research and treatment of conditions related to high triglyceride levels, such as heart disease.
Central Nervous System Stimulant
Coumarin derivatives have been found to have central nervous system stimulant effects . This suggests potential applications of our compound in the treatment of conditions related to the central nervous system.
Antioxidant Activity
Hydroxycoumarins have been reported to possess strong antioxidant and protective effects against oxidative stress by scavenging reactive oxygen species . This suggests that our compound could be used in the research and treatment of conditions related to oxidative stress.
properties
IUPAC Name |
2-chloro-N-[4-[methyl(propan-2-yl)sulfamoyl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3S/c1-9(2)15(3)19(17,18)11-6-4-10(5-7-11)14-12(16)8-13/h4-7,9H,8H2,1-3H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJNROMKMCDRAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501159534 | |
Record name | 2-Chloro-N-[4-[[methyl(1-methylethyl)amino]sulfonyl]phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501159534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{4-[methyl(propan-2-yl)sulfamoyl]phenyl}acetamide | |
CAS RN |
929973-49-9 | |
Record name | 2-Chloro-N-[4-[[methyl(1-methylethyl)amino]sulfonyl]phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=929973-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-[4-[[methyl(1-methylethyl)amino]sulfonyl]phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501159534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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